3-methylimidazo[4,5-f]quinoline

DNA Adductomics Human Cell Toxicology Breast Cancer Risk Assessment

Analytical labs risk cross-contamination and quantification errors when using non-certified heterocyclic aromatic amine (HAA) standards. This 3-methylimidazo[4,5-f]quinoline reference material eliminates that variable: • >98% purity validated for HPLC-MS/MS and GC-MS calibrant use in food contaminant panels alongside MeIQ, MeIQx, and PhIP. • Distinct DNA adduct profile (up to 6 adducts in human mammary epithelial cells) supports reproducible organ-specific genotoxicity studies. • Reliable CYP1A2 probe substrate for in vitro metabolic activation and inhibition assays. Stable under recommended storage; ships with full CoA for GLP compliance.

Molecular Formula C11H9N3
Molecular Weight 183.21 g/mol
CAS No. 14692-41-2
Cat. No. B014863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methylimidazo[4,5-f]quinoline
CAS14692-41-2
Synonyms3-Methyl-3H-imidazo[4,5-f]quinoline;  NSC 132318; 
Molecular FormulaC11H9N3
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C=CC3=C2C=CC=N3
InChIInChI=1S/C11H9N3/c1-14-7-13-11-8-3-2-6-12-9(8)4-5-10(11)14/h2-7H,1H3
InChIKeyTUOBKUJFYNEIDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylimidazo[4,5-f]quinoline (IQ) Analytical Reference Standard: Procurement Specifications and Core Identity


3-Methylimidazo[4,5-f]quinoline (CAS 14692-41-2), also designated as 2-amino-3-methylimidazo[4,5-f]quinoline or IQ, is a member of the amino-imidazoazaarene class of heterocyclic aromatic amines (HAAs) [1]. These compounds are primarily formed during high-temperature cooking of protein-rich foods such as meats and fish, making IQ a critical analytical reference standard for food safety testing and toxicological research [2]. Its molecular structure comprises a fused imidazoquinoline ring system with a methyl group at the 3-position and an exocyclic amino group at the 2-position, which is essential for its well-documented genotoxicity and carcinogenic potential [3].

Why 3-Methylimidazo[4,5-f]quinoline (IQ) Cannot Be Replaced by Other Heterocyclic Aromatic Amine (HAA) Reference Standards


The selection of a specific HAA reference standard for analytical or toxicological applications is non-transferable, as structural variations among this class of compounds lead to orders-of-magnitude differences in key properties [1]. Simply substituting IQ (3-methylimidazo[4,5-f]quinoline) with a closely related analog such as MeIQ (3,4-dimethylimidazo[4,5-f]quinoline) or MeIQx (3,8-dimethylimidazo[4,5-f]quinoxaline) will invalidate comparative studies and quantitative analyses [2]. This is because even minor changes, such as an additional methyl group or a ring substitution, drastically alter a compound's metabolic activation profile, its DNA adduct formation pattern, and its resulting biological activity, as demonstrated by direct comparative data presented in the following section [3].

Quantitative Differentiation of 3-Methylimidazo[4,5-f]quinoline (IQ) from its Closest Analogs


DNA Adduct Profile in Human Breast Epithelial Cells: IQ vs. MeIQx and PhIP

In human mammary epithelial cells, 3-methylimidazo[4,5-f]quinoline (IQ) demonstrates a distinct and more complex DNA adduct profile compared to its commonly used structural analogs. This differentiation is critical for researchers investigating organ-specific genotoxicity [1]. Specifically, treatment with IQ and its close dimethyl analog MeIQ results in the formation of up to six distinct DNA adducts. In stark contrast, treatment with MeIQx (a quinoxaline analog) or its methylated derivatives yields a significantly lower number of adducts, ranging from 1 to 3 [1].

DNA Adductomics Human Cell Toxicology Breast Cancer Risk Assessment

Comparative Mutagenic Potency in Bacterial Assays: IQ vs. MeIQ

A direct comparative study using primary rat hepatocytes as a metabolic activation system established that MeIQ (2-amino-3,4-dimethylimidazo[4,5-f]quinoline) is approximately twice as potent a bacterial mutagen as IQ (3-methylimidazo[4,5-f]quinoline) [1]. This finding quantifies the impact of a single additional methyl group on the imidazole ring, underscoring that even minor structural modifications within the IQ chemical class lead to significantly altered biological outcomes [1].

Genotoxicity Testing Ames Test Structure-Activity Relationship (SAR)

Differential Activity in Prostaglandin H Synthase (PHS) Activation Pathway

Beyond the well-known cytochrome P450 1A2 (CYP1A2) pathway, IQ can also be activated by the Prostaglandin H Synthase (PHS) system. In this specific PHS-dependent activation assay, the mutagenic potency of IQ is substantially higher than that of two classic aromatic amine carcinogens, 2-aminofluorene and benzidine [1]. This demonstrates a unique potency profile for IQ within this alternative activation context, distinguishing it from other potential reference compounds.

Alternative Metabolic Activation Prostaglandin H Synthase Peroxidase-Mediated Genotoxicity

Comparative Genotoxicity in Mammalian vs. Bacterial Systems

IQ and its analog MeIQ both exhibit a marked difference in genotoxic potency between bacterial and mammalian test systems, a phenomenon that is critical for interpreting results from standard screening assays [1]. The study shows that the extreme potency observed for IQ and MeIQ in the Ames test (using bacteria) is not replicated in cultured mammalian cells (V79 cells), where genotoxic effects are low or virtually absent [1]. This suggests that the ultimate reactive intermediates formed in bacteria may not be efficiently produced or may be more rapidly detoxified in mammalian cells [1].

In Vitro Toxicology Metabolic Competence Cross-Species Extrapolation

Quantitative Hepatic DNA Adduct Formation in Human vs. Rodent Hepatocytes

When assessing the relevance of rodent carcinogenicity data to human risk, the quantitative level of DNA adduct formation in human hepatocytes is a key metric. For IQ, the formation of its principal DNA adduct (dG-C8-IQ) was found to be at the lower end of the spectrum among several HAAs tested, including PhIP and MeIQx [1]. Importantly, the study revealed that human hepatocytes formed dG-C8-HAA-adducts at levels up to 100-fold greater than those produced in rat hepatocytes, indicating a significant species difference in metabolic activation capacity [1].

Human-Relevant Toxicology Hepatocellular Carcinoma Species Differences

Primary Application Scenarios for Procuring 3-Methylimidazo[4,5-f]quinoline (IQ) as a Reference Standard


Analytical Method Development and Validation for Food Safety Testing

IQ is a mandatory reference standard for developing and validating quantitative analytical methods (e.g., HPLC-MS/MS, GC-MS) aimed at detecting and quantifying heterocyclic aromatic amines (HAAs) in processed foods [1]. Given that IQ is a key member of the amino-imidazoazaarene class found in cooked meats and fish, its inclusion in a standard panel alongside MeIQ, MeIQx, and PhIP is essential for ensuring the accuracy and comprehensiveness of food safety assessments [2]. Its well-characterized chromatographic behavior and stability make it a reliable calibrant [3].

Mechanistic Toxicology and DNA Adductomics Research

As established by the evidence in Section 3, IQ serves as a crucial tool for studying DNA adduct formation and repair pathways [4]. Its distinct adduct profile in human mammary epithelial cells (up to 6 adducts vs. 1-3 for MeIQx) makes it uniquely suited for investigating organ-specific genotoxicity, particularly in breast and liver tissues [5]. Researchers utilize IQ to understand the structure-activity relationships governing HAA-induced carcinogenesis and to probe the metabolic activation steps involving CYP1A2 and alternative pathways like prostaglandin H synthase [6].

In Vitro Metabolism and Drug Interaction Studies

IQ's well-defined primary metabolic activation pathway via human CYP1A2 makes it an invaluable probe substrate for investigating cytochrome P450 enzyme activity and inhibition [7]. It is used in in vitro assays with recombinant enzymes or human hepatocytes to study factors that modulate metabolic activation, such as dietary components or pharmaceutical agents [8]. This application leverages IQ's position as a benchmark within its class to assess how specific genetic or environmental factors alter the conversion of procarcinogens to their DNA-reactive intermediates [9].

Quality Control and Inter-Laboratory Standardization

For analytical service providers and regulatory laboratories, procuring high-purity IQ reference standards (typically >95%) is non-negotiable for ensuring data integrity and comparability across studies . Given the high sensitivity of analytical instruments for HAA detection, even trace impurities in a generic 'heterocyclic amine' standard could lead to erroneous quantification. The use of a well-characterized, pure IQ standard allows for accurate instrument calibration and facilitates participation in inter-laboratory comparison trials and proficiency testing schemes for food contaminant analysis [10].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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